Phenol, p-(bis(2-chloroethyl)amino)-, myristate

L-1210 leukemia T/C% survival index phenol mustard prodrug

Phenol, p-(bis(2-chloroethyl)amino)-, myristate (CAS 83626-93-1), systematically named [4-[bis(2-chloroethyl)amino]phenyl] tetradecanoate, is a lipophilic ester prodrug of the nitrogen mustard class, with molecular formula C₂₄H₃₉Cl₂NO₂ and molecular weight 444.48 g/mol. It belongs to a homologous series of even-numbered fatty acid esters (C₂–C₁₈) of p-[N,N-bis(2-chloroethyl)amino]phenol (phenol mustard), synthesized and evaluated as alkylating antineoplastic agents.

Molecular Formula C24H39Cl2NO2
Molecular Weight 444.5 g/mol
CAS No. 83626-93-1
Cat. No. B12679925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, p-(bis(2-chloroethyl)amino)-, myristate
CAS83626-93-1
Molecular FormulaC24H39Cl2NO2
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)N(CCCl)CCCl
InChIInChI=1S/C24H39Cl2NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-24(28)29-23-16-14-22(15-17-23)27(20-18-25)21-19-26/h14-17H,2-13,18-21H2,1H3
InChIKeyKJOVBILBBRGVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is Phenol, p-(bis(2-chloroethyl)amino)-, myristate (CAS 83626-93-1) — A Comparative Overview for Procurement


Phenol, p-(bis(2-chloroethyl)amino)-, myristate (CAS 83626-93-1), systematically named [4-[bis(2-chloroethyl)amino]phenyl] tetradecanoate, is a lipophilic ester prodrug of the nitrogen mustard class, with molecular formula C₂₄H₃₉Cl₂NO₂ and molecular weight 444.48 g/mol [1]. It belongs to a homologous series of even-numbered fatty acid esters (C₂–C₁₈) of p-[N,N-bis(2-chloroethyl)amino]phenol (phenol mustard), synthesized and evaluated as alkylating antineoplastic agents [2]. The bis(2-chloroethyl)amino pharmacophore confers DNA alkylation capacity, while the myristate (C₁₄) ester modulates lipophilicity, solubility, and in vivo release kinetics of the active phenol mustard warhead [2].

Why Generic Substitution Fails for Phenol, p-(bis(2-chloroethyl)amino)-, myristate — Fatty Acid Chain Length Is Not Interchangeable


Within the phenol mustard fatty acid ester series, the alkyl chain length is not a passive carrier but a critical determinant of both acute toxicity and antitumor efficacy [1]. Short-chain esters (acetate C₂ through decanoate C₁₀) exhibit 2–3 times the acute toxicity of the parent phenol mustard, while long-chain esters (laurate C₁₂ through stearate C₁₈) show reduced toxicity [1]. Crucially, the myristate (C₁₄) ester occupies a narrow efficacy optimum, producing the greatest survival prolongation (T/C% = 162%) in the L-1210 leukemia model, whereas the palmitate (C₁₆) and stearate (C₁₈) esters — despite broader dosage windows — fail to match this peak efficacy [1]. Simple interchange with a different chain-length ester or the parent phenol mustard would therefore alter both the safety margin and therapeutic ceiling.

Quantitative Differentiation Evidence for Phenol, p-(bis(2-chloroethyl)amino)-, myristate (CAS 83626-93-1) Against Closest Analogs


Survival Prolongation in L-1210 Leukemia: Myristate (T/C% 162) vs. All Other Fatty Acid Esters

In a head-to-head evaluation of all even-numbered fatty acid esters (C₂–C₁₈) in the L-1210 murine leukemia model, the myristate ester (C₁₄) produced the greatest significant increase in mean survival time, achieving a T/C% of 162% [1]. By comparison, the butyrate (C₄), laurate (C₁₂), octanoate (C₈), and decanoate (C₁₀) esters all produced significant survival at various dosage levels but did not reach this peak T/C% value. The acetate (C₂) and hexanoate (C₆) esters failed to achieve significant survival (T/C% < 125). The palmitate (C₁₆) and stearate (C₁₈) esters — while demonstrating significance at 5 and 4 dosage levels respectively — did not surpass the myristate's 162% maximum [1].

L-1210 leukemia T/C% survival index phenol mustard prodrug chain-length optimization

Acute Toxicity Reduction: Long-Chain Esters (Including Myristate) vs. Short-Chain Esters and Parent Phenol Mustard

The Wynn et al. (1982) study established a clear chain-length-dependent toxicity dichotomy: short-chain esters (acetate C₂ through decanoate C₁₀) demonstrated acute toxicity 2 to 3 times that of the parent phenol mustard in HA/ICR mice, whereas the less soluble long-chain esters — laurate (C₁₂), myristate (C₁₄), palmitate (C₁₆), and stearate (C₁₈) — were less toxic than the parent compound [1]. The myristate ester thus occupies the first chain-length position where the toxicity profile is unequivocally favorable relative to the parent phenol mustard warhead, while simultaneously delivering the peak T/C% (see Evidence Item 1).

acute toxicity nitrogen mustard prodrug safety HA/ICR mice

Chain-Length Efficacy Shift: Myristate (C₁₄) Ester vs. Decyl (C₁₀) Ether — Differential Optimal Chain Length Between Ester and Ether Prodrug Series

A companion study by Wise et al. (1982) evaluated a parallel series of even-numbered alkyl ethers (C₂–C₁₄) of the same phenol mustard pharmacophore in the identical L-1210 model [2]. In the ether series, the decyl (C₁₀) ether produced the greatest significant increase in mean survival time, whereas in the ester series (Wynn et al., 1982), the myristate (C₁₄) ester was optimal [1]. This 4‑carbon shift in the optimal chain length (C₁₀ for ethers vs. C₁₄ for esters) demonstrates that the linker chemistry (ester vs. ether) fundamentally alters the chain-length–efficacy relationship, likely due to differential hydrolysis rates, membrane partitioning, or metabolic activation. All ether derivatives showed significantly lower acute toxicity than parent phenol mustard, contrasting with the ester series where short-chain esters increased toxicity [2].

prodrug design ester vs. ether chain-length optimization L-1210 leukemia

Physicochemical Differentiation from Chlorambucil: Neutral Lipophilic Ester vs. Ionizable Carboxylic Acid

Chlorambucil (CAS 305-03-3; 4-[4-[bis(2-chloroethyl)amino]phenyl]butyric acid; MW 304.21; logP ≈ 1.70–3.38) is the clinically established aromatic nitrogen mustard, containing a free carboxylic acid that is substantially ionized at physiological pH [2]. Phenol mustard myristate (CAS 83626-93-1; MW 444.48) is a neutral, non-ionizable ester with a C₁₄ fatty acyl chain, conferring markedly higher lipophilicity and fundamentally different membrane partitioning and tissue distribution properties [1]. The myristate ester is designed as a bioreversible prodrug that must undergo esterase-mediated hydrolysis to release the active phenol mustard (MW 234.12), whereas chlorambucil is itself the active alkylating species (though also subject to β‑oxidation of its butyric acid side chain). These structural differences imply that the two compounds cannot be considered pharmaceutically interchangeable despite sharing the bis(2-chloroethyl)amino pharmacophore.

chlorambucil lipophilicity prodrug physicochemical properties

Dosage Range vs. Peak Efficacy Trade-Off: Myristate (2 Dose Levels) vs. Palmitate (5 Dose Levels) and Stearate (4 Dose Levels)

An important selection consideration emerges from the dosage-level analysis within the Wynn et al. (1982) study. The myristate ester produced significant survival (T/C% ≥ 125) at 2 dosage levels, whereas palmitate was significant at 5 dosage levels and stearate at 4 dosage levels [1]. This reveals a trade-off: myristate maximizes the peak efficacy ceiling (T/C% = 162%), while its longer-chain analogs palmitate and stearate offer a broader dosage range over which significant survival is achieved, albeit at a lower maximum T/C%. Researchers must therefore choose between peak efficacy (myristate) and dosage flexibility (palmitate/stearate) depending on experimental design requirements. The butyrate and laurate esters (3 dosage levels each) and octanoate and decanoate esters (2 dosage levels each) represent intermediate profiles with lower peak efficacy than myristate [1].

dosage range therapeutic window L-1210 palmitate stearate

Evidence-Based Application Scenarios for Phenol, p-(bis(2-chloroethyl)amino)-, myristate (CAS 83626-93-1)


Lipophilic Phenol Mustard Prodrug Design — Esterase-Activated Anticancer Agent Development

The myristate ester serves as a prototype lipophilic prodrug of phenol mustard, where the C₁₄ fatty acyl chain is cleaved by endogenous esterases to release the active DNA-alkylating phenol mustard warhead. In the L-1210 murine leukemia model, this prodrug design achieved a T/C% of 162% — the highest value in the entire C₂–C₁₈ ester series [1]. This scenario is directly applicable to researchers developing esterase-activated nitrogen mustard prodrugs, antibody-directed enzyme prodrug therapy (ADEPT) conjugates, or liposomal formulations where controlled hydrolysis kinetics and enhanced membrane partitioning are desired.

Chain-Length–Activity Relationship Reference Standard for Phenol Mustard Prodrug Optimization

The myristate ester represents the efficacy-optimized reference point (C₁₄) in the fatty acid chain-length–activity relationship of phenol mustard esters. As demonstrated by Wynn et al. (1982), the relationship between chain length and efficacy is non-monotonic: activity rises from C₄ through C₁₄ (myristate, peak) and then declines through C₁₆ and C₁₈ [1]. Furthermore, the optimal chain length shifts when the linker chemistry changes from ester (C₁₄ optimal) to ether (C₁₀ optimal), as shown in the companion study by Wise et al. (1982) [2]. The myristate ester is therefore an essential comparator in any systematic structure–activity relationship (SAR) study of nitrogen mustard prodrugs.

Comparative Nitrogen Mustard Pharmacology — Neutral Ester vs. Carboxylic Acid (Chlorambucil) Benchmarking

The myristate ester provides a structurally distinct comparator to the clinically established nitrogen mustard chlorambucil. While both compounds share the bis(2-chloroethyl)amino pharmacophore, the myristate is a neutral, non-ionizable lipophilic ester (MW 444.48), whereas chlorambucil is a carboxylic acid (MW 304.21; logP 1.70) that is ionized at physiological pH [3]. This dichotomy makes the myristate ester a valuable tool compound for studies investigating how ionization state and lipophilicity govern the cellular uptake, intracellular trafficking, DNA alkylation efficiency, and off-target toxicity of aromatic nitrogen mustards.

Efficacy vs. Dosage Flexibility Trade-Off Studies in In Vivo Leukemia Models

The myristate ester's efficacy profile — peak T/C% of 162% but significant survival at only 2 dosage levels, versus palmitate's significance at 5 dosage levels with lower peak efficacy [1] — positions it as the 'high-ceiling, narrow-window' extreme in the phenol mustard ester series. This makes the myristate ester particularly suited to experimental designs where maximizing the therapeutic ceiling is critical (e.g., evaluating whether high-peak alkylating activity can overcome resistant leukemic clones), while also serving as a comparator against 'broad-window, lower-ceiling' analogs like palmitate in studies of therapeutic index optimization.

Quote Request

Request a Quote for Phenol, p-(bis(2-chloroethyl)amino)-, myristate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.